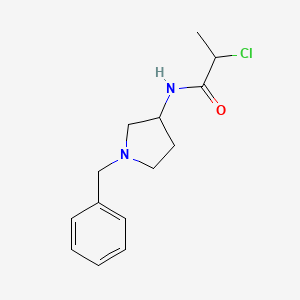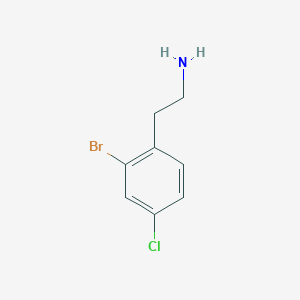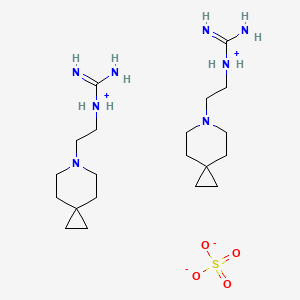
N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide
Vue d'ensemble
Description
N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide, also known as BTCP, is a psychoactive drug that belongs to the class of stimulants. It was first synthesized in 1965 by a group of chemists led by Paul Janssen at Janssen Pharmaceutica. BTCP has been studied extensively for its potential therapeutic applications in treating various medical conditions, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).
Mécanisme D'action
N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide acts as a potent dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine in the brain, leading to an increase in dopamine levels. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. By increasing dopamine levels, this compound may improve mood, increase motivation, and enhance cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity in animals, indicating a stimulant effect. It has also been shown to increase dopamine levels in the brain, which may contribute to its mood-enhancing effects. In addition, this compound has been shown to have analgesic properties, which may be due to its ability to block the reuptake of dopamine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide has been used extensively in animal studies to investigate its potential therapeutic applications. However, its use in humans is limited due to its psychoactive effects and potential for abuse. In addition, the long-term effects of this compound on the brain and other organs are not well understood, and further research is needed to determine its safety and efficacy in humans.
Orientations Futures
Further research is needed to determine the safety and efficacy of N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide in humans. In addition, studies are needed to investigate the long-term effects of this compound on the brain and other organs. This compound may be useful in developing new treatments for depression, anxiety, and ADHD, but more research is needed to determine its potential therapeutic applications. Finally, this compound may be useful in developing new drugs that target the dopamine system, which plays a key role in regulating mood, motivation, and reward.
Applications De Recherche Scientifique
N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide has been studied for its potential therapeutic applications in treating various medical conditions. In animal studies, this compound has been shown to increase locomotor activity, enhance cognitive function, and improve mood. It has also been shown to have analgesic properties and may be useful in treating chronic pain. This compound has been investigated as a potential treatment for depression, anxiety, and ADHD. However, further research is needed to determine its safety and efficacy in humans.
Propriétés
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(15)14(18)16-13-7-8-17(10-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUYXQJPSVQHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(C1)CC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B3365190.png)

![3-Hydroxy-6,7-dihydro-[1]pyrindin-5-one](/img/structure/B3365197.png)
